molecular formula C12H11NO2 B584170 (o-Aminophenyl)-hydroquinone CAS No. 91569-08-3

(o-Aminophenyl)-hydroquinone

Cat. No.: B584170
CAS No.: 91569-08-3
M. Wt: 201.225
InChI Key: DBSQNDBCIKGZCB-UHFFFAOYSA-N
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Description

(o-Aminophenyl)-hydroquinone is an organic compound characterized by the presence of both an amino group and a hydroquinone moiety on a benzene ring

Biochemical Analysis

Biochemical Properties

(o-Aminophenyl)-hydroquinone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit Histone Deacetylase 3 (HDAC3), a key enzyme involved in gene regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby preventing it from exerting its function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways and gene expression. For example, it has been shown to reduce inflammation and apoptosis in cells, likely through its inhibitory effect on HDAC3 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits HDAC3, leading to increased levels of acetylated Histone 3, a marker of active gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to improve long-term neurological outcomes in animal models of stroke, suggesting that it may have long-term effects on cellular function .

Subcellular Localization

Given its known interactions with enzymes such as HDAC3, it is likely that it localizes to the nucleus where it can exert its effects on gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

(o-Aminophenyl)-hydroquinone can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrophenol derivative. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or by using iron powder in acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reduction processes. The nitrophenol precursor is typically reduced using hydrogenation techniques, which are efficient and scalable. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(o-Aminophenyl)-hydroquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be further reduced to form more reduced aromatic compounds.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include quinones, reduced aromatic compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (o-Aminophenyl)-hydroquinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of heterocyclic compounds, which are valuable in various chemical syntheses .

Biology

In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroquinone moiety allows it to act as a reducing agent, which can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress, such as neurodegenerative diseases and certain types of cancer.

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Similar in structure but lacks the hydroquinone moiety.

    4-Aminophenol: Another isomer with the amino group in the para position relative to the hydroxyl group.

    Hydroquinone: Lacks the amino group but shares the hydroquinone moiety.

Uniqueness

(o-Aminophenyl)-hydroquinone is unique due to the presence of both the amino group and the hydroquinone moiety on the same benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

2-(2-aminophenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSQNDBCIKGZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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